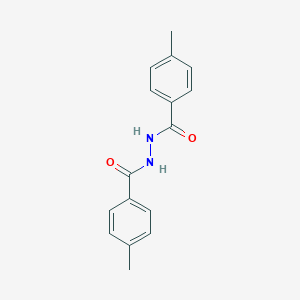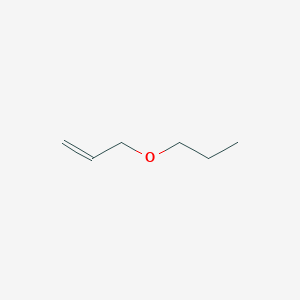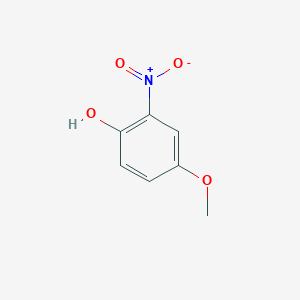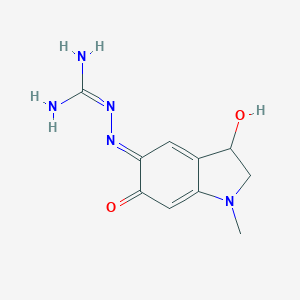
Adrenochrome guanylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrenochrome guanylhydrazone (AGH) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of adrenochrome, a naturally occurring compound found in the human body that has been linked to various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of Adrenochrome guanylhydrazone is not fully understood, but it is thought to involve the modulation of a variety of biochemical and physiological processes in the body. It has been shown to interact with a number of different proteins and enzymes, including those involved in cellular signaling and DNA replication.
Biochemische Und Physiologische Effekte
Adrenochrome guanylhydrazone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to modulate neurotransmitter release in the brain. It has also been shown to have potential applications in the treatment of a variety of other diseases and conditions, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Adrenochrome guanylhydrazone has a number of advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its ability to modulate neurotransmitter release in the brain. However, there are also some limitations to its use, including the fact that it can be difficult to synthesize and that it may have potential side effects in some individuals.
Zukünftige Richtungen
There are a number of potential future directions for research on Adrenochrome guanylhydrazone. Some of the areas that may be explored include its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, researchers may explore its potential use in the development of new cancer therapies and other medical treatments.
Synthesemethoden
Adrenochrome guanylhydrazone can be synthesized through a multistep process involving the reaction of adrenochrome with guanylhydrazine. The resulting compound has been shown to have unique properties that make it useful for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Adrenochrome guanylhydrazone has been studied for its potential use in a variety of scientific research applications, including cancer research, neurobiology, and pharmacology. It has been shown to have a number of unique properties that make it useful for these applications, including its ability to inhibit the growth of cancer cells and its ability to modulate neurotransmitter release in the brain.
Eigenschaften
CAS-Nummer |
1214-74-0 |
|---|---|
Produktname |
Adrenochrome guanylhydrazone |
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine |
InChI |
InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12) |
InChI-Schlüssel |
BMIKYGSCMZGMHZ-AWNIVKPZSA-N |
Isomerische SMILES |
CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Kanonische SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



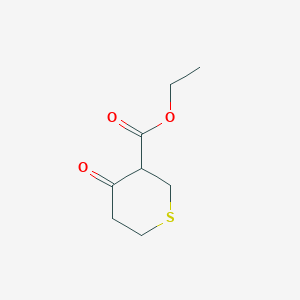
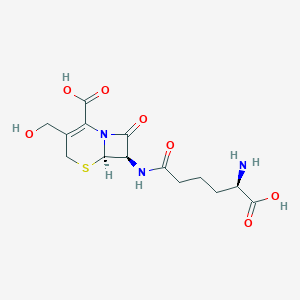
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
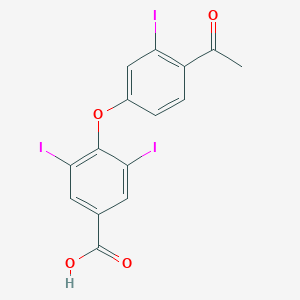
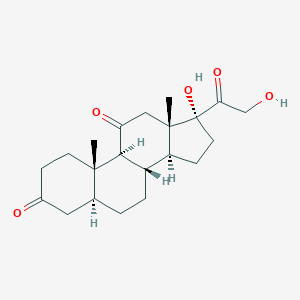
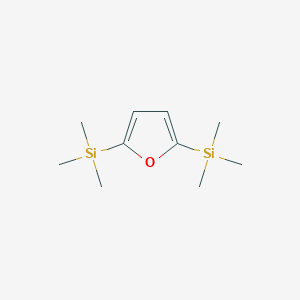
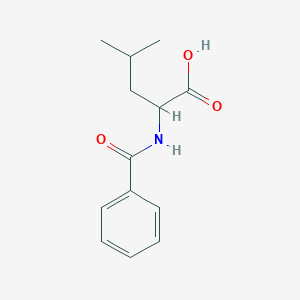
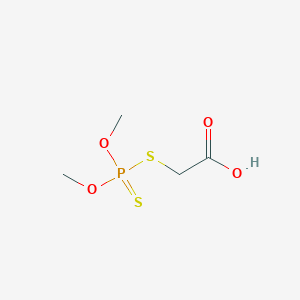
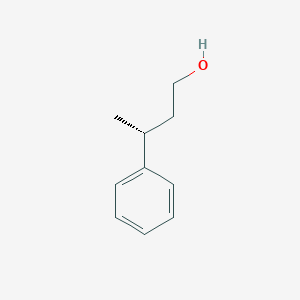
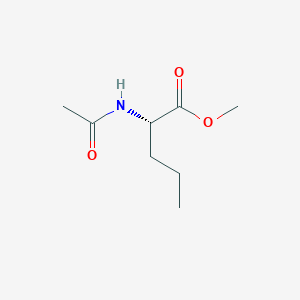
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
